molecular formula C15H24Cl2N2O B7971158 2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride

2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride

Cat. No.: B7971158
M. Wt: 319.3 g/mol
InChI Key: CAVPQBSTIDQAEM-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O It is characterized by the presence of a piperazine ring, a benzaldehyde group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride typically involves the reaction of 2,4-dimethylbenzaldehyde with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The benzaldehyde group may also play a role in the compound’s biological effects by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride
  • 2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzyl alcohol
  • 2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzoic acid

Uniqueness

2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride is unique due to the presence of both the piperazine ring and the benzaldehyde group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.2ClH/c1-12-8-13(2)15(11-18)9-14(12)10-17-6-4-16(3)5-7-17;;/h8-9,11H,4-7,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVPQBSTIDQAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CN2CCN(CC2)C)C=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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